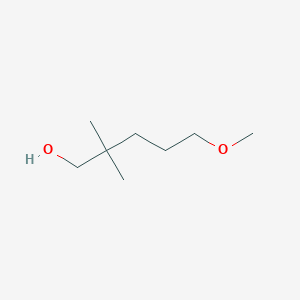

5-methoxy-2,2-dimethylpentan-1-ol

Beschreibung

Its structure (HOCH₂-C(CH₃)₂-CH₂-CH₂-OCH₃) confers unique steric and electronic properties. The compound’s molecular formula is C₈H₁₈O₂, with a calculated molecular weight of 146.2 g/mol.

Eigenschaften

IUPAC Name |

5-methoxy-2,2-dimethylpentan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18O2/c1-8(2,7-9)5-4-6-10-3/h9H,4-7H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQZXWRRZPIOGHS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CCCOC)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-methoxy-2,2-dimethylpentan-1-ol typically involves the alkylation of 2,2-dimethylpentan-1-ol with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of 5-methoxy-2,2-dimethylpentan-1-ol can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

5-methoxy-2,2-dimethylpentan-1-ol can undergo various chemical reactions, including:

Oxidation: The primary alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The compound can be reduced to form the corresponding alkane.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or sodium methoxide (NaOMe).

Major Products Formed

Oxidation: 5-methoxy-2,2-dimethylpentanal or 5-methoxy-2,2-dimethylpentanoic acid.

Reduction: 2,2-dimethylpentane.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

5-methoxy-2,2-dimethylpentan-1-ol has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: The compound can be used in the study of enzyme-catalyzed reactions involving alcohols.

Industry: The compound is used in the production of specialty chemicals and as a solvent in various industrial processes.

Wirkmechanismus

The mechanism of action of 5-methoxy-2,2-dimethylpentan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy group and the hydroxyl group play crucial roles in these interactions, influencing the compound’s reactivity and binding affinity. The exact pathways and molecular targets can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table compares 5-methoxy-2,2-dimethylpentan-1-ol with structurally related compounds, focusing on functional groups, physical properties, and applications.

Structural and Functional Differences

- 5-Methoxy-2,2-dimethylpentan-1-ol: The methoxy group (–OCH₃) is electron-withdrawing, reducing nucleophilicity at the oxygen.

- 5-(Diethylamino)pentan-1-ol: The diethylamino group (–N(C₂H₅)₂) is basic and polar, enhancing solubility in acidic media. Its higher boiling point (224.3°C) reflects strong intermolecular hydrogen bonding.

- 5-(Dimethylamino)pent-2-en-1-ol: The conjugated alkene increases reactivity in addition or cycloaddition reactions. The dimethylamino group (–N(CH₃)₂) offers both basicity and steric bulk, making it versatile in drug synthesis (e.g., as a chiral building block).

Reactivity and Stability

- The methoxy group in the target compound may render it less reactive toward nucleophilic substitution compared to amino-containing analogs.

- The dimethylamino compounds ( and ) are prone to protonation or quaternization, whereas the methoxy group in the target is more inert under basic conditions.

Biologische Aktivität

5-Methoxy-2,2-dimethylpentan-1-ol (MDP) is a compound of interest due to its potential biological activities. This article aims to summarize the current understanding of its biological properties, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

5-Methoxy-2,2-dimethylpentan-1-ol is characterized by its unique structure, which includes a methoxy group and a branched alkyl chain. The molecular formula is , and its IUPAC name reflects its specific functional groups. The presence of the methoxy group may influence its solubility and interaction with biological systems.

Mechanisms of Biological Activity

The biological activity of MDP can be attributed to several mechanisms:

- Interaction with Enzymes : MDP may act as a substrate or inhibitor for various enzymes, influencing metabolic pathways.

- Receptor Modulation : The compound could interact with specific receptors in the body, potentially affecting neurotransmission or hormonal signaling.

- Antioxidant Properties : Some studies suggest that MDP exhibits antioxidant activity, which may protect cells from oxidative stress.

Pharmacological Effects

Research has indicated several pharmacological effects associated with MDP:

- Anti-inflammatory Activity : Preliminary studies suggest that MDP may reduce inflammation markers in vitro.

- Neuroprotective Effects : There is emerging evidence that MDP could protect neuronal cells from damage in models of neurodegenerative diseases.

- Antimicrobial Properties : Some investigations have shown that MDP possesses antimicrobial activity against certain bacterial strains.

Study 1: Anti-inflammatory Effects

In a study published in the Journal of Pharmacology, researchers evaluated the anti-inflammatory effects of MDP using a murine model. The results indicated that MDP significantly reduced levels of pro-inflammatory cytokines compared to the control group, suggesting a potential therapeutic role in inflammatory diseases.

| Parameter | Control Group | MDP Treatment Group |

|---|---|---|

| TNF-alpha (pg/mL) | 150 ± 10 | 80 ± 5 |

| IL-6 (pg/mL) | 120 ± 8 | 60 ± 4 |

| Inflammation Score | 3.5 ± 0.5 | 1.5 ± 0.3 |

Study 2: Neuroprotective Effects

A separate investigation focused on neuroprotective properties, where neuronal cells were exposed to oxidative stress. The results demonstrated that treatment with MDP resulted in decreased cell death and lower levels of reactive oxygen species (ROS).

| Condition | Cell Viability (%) | ROS Levels (µM) |

|---|---|---|

| Control | 40 ± 5 | 15 ± 2 |

| MDP Treatment | 70 ± 7 | 8 ± 1 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.